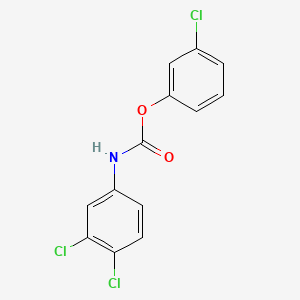

3-chlorophenyl N-(3,4-dichlorophenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 3-Chlorphenyl-N-(3,4-dichlorphenyl)carbamate beinhaltet typischerweise die Reaktion von 3-Chlorphenylisocyanat mit 3,4-Dichloranilin. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan oder Toluol unter Rückflussbedingungen durchgeführt. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung folgt ähnlichen Syntheserouten, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Chlorphenyl-N-(3,4-dichlorphenyl)carbamate durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid durchgeführt werden.

Reduktion: Reduktionsreaktionen beinhalten typischerweise Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an den chlorierten Positionen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriummethanolat in Methanol.

Hauptprodukte, die gebildet werden

Oxidation: Bildung der entsprechenden Phenole oder Chinone.

Reduktion: Bildung von Aminen oder Alkoholen.

Substitution: Bildung verschiedener substituierter Carbamate.

Wissenschaftliche Forschungsanwendungen

3-Chlorphenyl-N-(3,4-dichlorphenyl)carbamate hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle eingesetzt.

Biologie: Untersucht auf seine potenziellen Auswirkungen auf biologische Systeme, einschließlich Enzyminhibition.

Medizin: Untersucht auf seine mögliche Verwendung in Pharmazeutika, insbesondere als Enzyminhibitor.

Industrie: Aufgrund seiner Carbamate-Struktur in der Produktion von Pestiziden und Herbiziden verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Chlorphenyl-N-(3,4-dichlorphenyl)carbamate beinhaltet die Hemmung spezifischer Enzyme. Die Verbindung bindet an das aktive Zentrum des Enzyms und verhindert, dass das Substrat an das Zentrum gelangt, wodurch die Aktivität des Enzyms gehemmt wird. Diese Hemmung kann verschiedene biochemische Wege beeinflussen, abhängig vom angezielten Enzym .

Wirkmechanismus

The mechanism of action of 3-chlorophenyl N-(3,4-dichlorophenyl)carbamate involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-Chlorphenyl-N-(2,4-dichlorphenyl)carbamate

- 2-Chlorphenyl-N-(3,4-dichlorphenyl)carbamate

- 4-Chlorphenyl-N-(3,4-dichlorphenyl)carbamate

Einzigartigkeit

3-Chlorphenyl-N-(3,4-dichlorphenyl)carbamate ist einzigartig aufgrund seines spezifischen Substitutionsmusters, das seine Reaktivität und Wechselwirkung mit biologischen Zielmolekülen beeinflussen kann. Das Vorhandensein von drei Chloratomen im Molekül kann seine Bindungsaffinität zu bestimmten Enzymen verstärken, was es zu einem potenteren Inhibitor im Vergleich zu seinen Analoga macht .

Eigenschaften

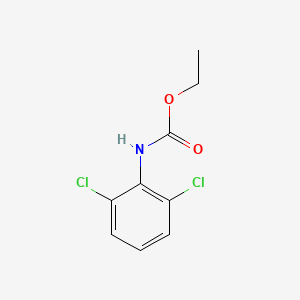

CAS-Nummer |

98068-81-6 |

|---|---|

Molekularformel |

C13H8Cl3NO2 |

Molekulargewicht |

316.6 g/mol |

IUPAC-Name |

(3-chlorophenyl) N-(3,4-dichlorophenyl)carbamate |

InChI |

InChI=1S/C13H8Cl3NO2/c14-8-2-1-3-10(6-8)19-13(18)17-9-4-5-11(15)12(16)7-9/h1-7H,(H,17,18) |

InChI-Schlüssel |

IQLLUDSKTRTBJX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)Cl)OC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![([[Chloro(phenyl)methyl]sulfonyl]methyl)benzene](/img/structure/B11940044.png)

![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940077.png)

![Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11940105.png)

![1-[(5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11940125.png)